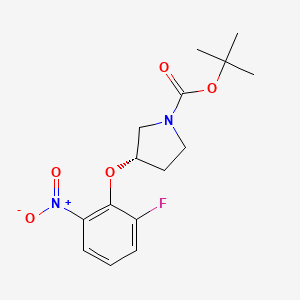

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

Descripción general

Descripción

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C15H19FN2O5 and a molecular weight of 326.32 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Métodos De Preparación

The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Análisis De Reacciones Químicas

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce nitro groups to amines.

Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or receptor binding.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

- tert-Butyl 3-(2-chloro-6-nitrophenoxy)pyrrolidine-1-carboxylate

- tert-Butyl 3-(2-bromo-6-nitrophenoxy)pyrrolidine-1-carboxylate

These compounds share similar structures but differ in the halogen substituent (fluoro, chloro, bromo). The uniqueness of this compound lies in its specific fluoro group, which can influence its reactivity, binding affinity, and overall chemical properties .

Actividad Biológica

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233860-33-7, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a pyrrolidine ring substituted with a nitrophenoxy group, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing pyrrolidine frameworks exhibit various biological activities, including:

- Antitumor Activity : Pyrrolidine derivatives have been studied for their potential in cancer therapy. For instance, certain pyrrolidine-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives possess antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents .

The biological activity of this compound may involve various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other pyrrolidine derivatives which have shown inhibition against kinases and other targets .

- Receptor Modulation : The presence of the nitrophenoxy group could facilitate interactions with neurotransmitter receptors or other molecular targets, potentially influencing signaling pathways related to inflammation or cancer .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study on Pyrrolo[3,4-c]pyridines : This research demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibited significant antidiabetic and antiviral activities. The structure-activity relationship indicated that modifications to the nitrogen heterocycles could enhance bioactivity .

- Anticancer Research : A series of pyrrolidine derivatives were evaluated for their anticancer properties. One study reported that specific substitutions on the pyrrolidine ring led to improved selectivity and potency against cancer cell lines .

Data Table

Here is a summary table of key findings related to the biological activity of this compound and related compounds:

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrrolo[3,4-c]pyridines | Induction of apoptosis in cancer cells |

| Antimicrobial | Various pyrrolidine derivatives | Inhibition of bacterial growth |

| Enzyme Inhibition | Pyrrolidine-based inhibitors | Targeting kinases involved in tumor growth |

| Receptor Modulation | Nitrophenoxy-substituted compounds | Modulation of neurotransmitter receptors |

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOIEGRSORTDPW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693173 | |

| Record name | tert-Butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-33-7 | |

| Record name | tert-Butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.